Tasipimidine - 1465908-70-6

Tasipimidine

Catalog Number: EVT-283498
CAS Number: 1465908-70-6
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tasipimidine is an α2 adrenoreceptor agonist veterinary drug candidate.
Synthesis Analysis

Methods and Technical Details

Tasipimidine can be synthesized using methods outlined in various patents, including WO 2019/106238. The synthesis typically involves the following steps:

  1. Preparation of Intermediates: The initial step includes the formation of key intermediates that are crucial for the final structure of Tasipimidine.
  2. Cyclization: This step involves cyclizing the intermediates to form the imidazole ring characteristic of Tasipimidine.
  3. Ion Exchange: Finally, an ion exchange step is performed to produce the sulfate salt form, which enhances the solubility and bioavailability of the compound .

The manufacturing process includes standard procedures like dissolution of excipients and active substances in purified water, followed by filtration and packaging. The process has been validated through batch analysis, confirming consistency and adherence to specifications .

Molecular Structure Analysis

Structure and Data

Tasipimidine has a molecular formula of C13H16N2O2C_{13}H_{16}N_{2}O_{2} with a molecular weight of 232.28 g/mol. Its structural details are as follows:

  • IUPAC Name: 2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole
  • InChI Key: GHIKYGQWBRHEGU-UHFFFAOYSA-N
  • SMILES Representation: COC1=CC=CC2=C1CCOC2C3=NCCN3

The structure features a methoxy group attached to an isochroman moiety, contributing to its biological activity as an alpha-2A-adrenoceptor agonist .

Chemical Reactions Analysis

Reactions and Technical Details

The compound's pharmacological profile indicates that it can modulate neurotransmitter release by binding to these receptors, which is essential for its anxiolytic effects.

Mechanism of Action

Tasipimidine functions primarily as a selective agonist for the alpha-2A-adrenoceptor. Upon binding to this receptor subtype, it activates downstream signaling pathways that lead to decreased sympathetic outflow and enhanced inhibitory neurotransmission. This mechanism results in reduced anxiety levels and sedation without significant cardiovascular side effects when used appropriately in veterinary settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline white to off-white powder
  • Solubility: Freely soluble in water; soluble in organic solvents.

Chemical Properties

  • Stability: Stability studies indicate that Tasipimidine maintains its integrity under various storage conditions over extended periods.
  • Impurities: Analytical methods have been established to monitor impurities and ensure quality control throughout production .
Applications

Tasipimidine's primary application lies within veterinary medicine, particularly for managing anxiety and fear-related disorders in dogs. It has been shown to reduce the required doses of anesthetics during surgical procedures while maintaining adequate sedation levels . Additionally, ongoing research explores its potential uses in other animal species and possibly in human medicine for similar indications.

Introduction to Tasipimidine

Historical Development and Discovery

Tasipimidine (development code ODM-105) is a selective α2A-adrenoceptor agonist discovered and developed by Orion Corporation (Espoo, Finland). Its pharmacological characterization was first comprehensively detailed in peer-reviewed literature in 2022, culminating from extensive preclinical research initiated in the early 2010s [1] [7] [9]. The compound was strategically engineered to overcome limitations of existing α2-adrenoceptor agonists—notably, the poor oral bioavailability of dexmedetomidine, which restricted its clinical utility despite potent anxiolytic properties [1] [7]. Tasipimidine received European Union marketing authorization in 2021 for situational anxiety and fear in dogs, marking the first approved therapeutic indication for this novel molecule [1] [9]. The development program leveraged collaborative research with Bayer on receptor profiling, underscoring the translational focus on behavioral disorders [7] [9].

Table 1: Key Milestones in Tasipimidine Development

YearDevelopment PhaseSignificant Achievement
2013Patent FilingWO2013/150173 covering imidazoline derivatives including Tasipimidine
2021Regulatory ApprovalEU marketing authorization for canine anxiety (brand name Tessie®)
2022Scientific PublicationComprehensive pharmacological profile in European Journal of Pharmacology
2023Clinical ExpansionInitiation of Phase IIa trial for human insomnia (CTIS2022-502483-21-00)

Structural Classification Within the Imidazoline Derivatives

Tasipimidine (IUPAC name: 2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole) is classified as an isochroman-substituted imidazoline derivative with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol [2] [5]. Its core structure integrates a methoxy-substituted isochroman ring tethered to an imidazoline moiety, conferring optimal stereoelectronic properties for α2A-adrenoceptor binding [10]. This structural framework differentiates it from classical imidazoline agonists:

  • Clonidine analogs: Feature phenylamine linkages, associated with non-selective α2/α1 binding.
  • Dexmedetomidine: A methylated imidazole derivative with chiral specificity but poor oral absorption [1].

Tasipimidine’s isochroman ring enhances conformational rigidity, contributing to its 8.06 pKi binding affinity for human α2A-adrenoceptors—approximately 100-fold selective over α2B (pKi <6) and α2C subtypes (pKi <6) [1] [7]. Crystallographic studies have identified four polymorphic sulfate salt forms (Forms 1–4) and an amorphous sulfate, characterized by distinct X-ray powder diffraction (XRPD) peaks and thermal profiles [10]. Form 1 exhibits high crystallinity with characteristic 2θ peaks at 5.8°, 17.2°, and 26.0°, while the amorphous form lacks Bragg peaks, influencing dissolution kinetics [10].

Table 2: Structural and Solid-State Properties of Tasipimidine Sulfate Forms

FormXRPD Characteristic Peaks (2θ)Thermal Behavior (DSC)Crystallinity
Form 15.8°, 17.2°, 26.0°Endotherm at 256°CHigh
Form 24.7°, 14.6°, 18.7°Endotherm at 242°CModerate
AmorphousNone (halo pattern)Glass transition at 72°CNone

Primary Therapeutic Objectives and Target Indications

Tasipimidine’s therapeutic profile targets conditions mediated by sympathetic hyperactivity, leveraging its α2A-adrenoceptor agonism to modulate central nervous system pathways:

Canine Anxiety Disorders

The primary indication is situational anxiety in dogs, particularly noise phobia and separation anxiety. In a double-blind crossover study (n=12), tasipimidine (30 µg/kg orally) significantly reduced owner-departure-associated anxiety behaviors:

  • 85% reduction in destructive/rearranging behaviors (P=0.006)
  • 78% decrease in vocalization (P=0.036)
  • 91.7% of dogs maintained normal ambulation without sedation [3] [9]. The anxiolytic efficacy stems from presynaptic inhibition of norepinephrine release in the locus coeruleus, dampening stress-induced hyperarousal while preserving motor coordination [1] [7].

Human Insomnia

A Phase IIa randomized trial (N=3110012) is evaluating tasipimidine for insomnia disorder using polysomnography endpoints:

  • Primary Endpoints: Wake After Sleep Onset (WASO) and Latency to Persistent Sleep (LPS) [6].
  • Mechanistic Rationale: Sub-sedative α2A agonism enhances sleep spindle density via thalamocortical inhibition, distinct from GABAergic hypnotics [6] [9].

Emerging Applications

  • Analgesia: Preclinical data indicate synergy with opioids by modulating spinal nociceptive transmission [5] [7].
  • Perioperative Adjunct: Potential to reduce opioid requirements without respiratory depression [1].
  • Broad-Spectrum Anxiety: Patent EP4308236A1 covers formulations for human social anxiety and phobias [5].

Table 3: Therapeutic Indications and Mechanisms

IndicationBiological TargetObserved EffectsDevelopment Status
Canine separation anxietyCNS α2A-adrenoceptors↓ Vocalization, ↓ destructionMarketed (EU, 2021)
Human insomniaThalamic α2A-adrenoceptors↓ WASO, ↓ LPSPhase IIa (NCT2022-502483-21)
Acute painSpinal α2A-adrenoceptors↑ Opioid sparing effectPreclinical

Properties

CAS Number

1465908-70-6

Product Name

Tasipimidine

IUPAC Name

2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H16N2O2/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13/h2-4,12H,5-8H2,1H3,(H,14,15)

InChI Key

GHIKYGQWBRHEGU-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1CCOC2C3=NCCN3

Solubility

Soluble in DMSO

Synonyms

Tasipimidine

Canonical SMILES

COC1=CC=CC2=C1CCOC2C3=NCCN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.